2-(4-Bromophenyl)-2-methylcyclobutanone

Lipophilicity LogP Physicochemical Properties

2-(4-Bromophenyl)-2-methylcyclobutanone (CAS 671782-29-9) is a 2,2-disubstituted cyclobutanone bearing a 4-bromophenyl group and a methyl group at the quaternary α‑carbon. Its molecular formula is C₁₁H₁₁BrO with a molecular weight of 239.11 g/mol.

Molecular Formula C11H11BrO
Molecular Weight 239.11 g/mol
CAS No. 671782-29-9
Cat. No. B12520341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-2-methylcyclobutanone
CAS671782-29-9
Molecular FormulaC11H11BrO
Molecular Weight239.11 g/mol
Structural Identifiers
SMILESCC1(CCC1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrO/c1-11(7-6-10(11)13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3
InChIKeyDGSTUVUFGMPGBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-2-methylcyclobutanone (CAS 671782-29-9): Procurement-Relevant Identity and Physicochemical Baseline


2-(4-Bromophenyl)-2-methylcyclobutanone (CAS 671782-29-9) is a 2,2-disubstituted cyclobutanone bearing a 4-bromophenyl group and a methyl group at the quaternary α‑carbon. Its molecular formula is C₁₁H₁₁BrO with a molecular weight of 239.11 g/mol [1]. Computed descriptors from PubChem include XLogP3 = 2.8, topological polar surface area (TPSA) = 17.1 Ų, zero hydrogen bond donors, and one hydrogen bond acceptor [1]. The compound possesses one undefined stereocenter, resulting in a racemic mixture under standard synthetic conditions [1]. These physicochemical properties place it in a moderate lipophilicity range with limited aqueous solubility, typical of aryl cyclobutanone building blocks.

Why Generic Substitution of 2-(4-Bromophenyl)-2-methylcyclobutanone with Other Aryl Cyclobutanones Fails


Close structural analogs—including the regioisomer 3-(4-bromophenyl)cyclobutanone, the des‑bromo analog 2‑methyl‑2‑phenylcyclobutanone, and the des‑methyl analog 2‑(4‑bromophenyl)cyclobutanone—differ in substitution pattern, halogen content, or the presence of a quaternary center. These differences translate into quantifiable shifts in computed lipophilicity (ΔXLogP3 ≥ 0.4), molecular weight (ΔMW ≥ 14 Da), and the availability of a versatile aryl bromide synthetic handle [1]. For procurement decisions driven by specific reactivity requirements (e.g., Suzuki cross‑coupling) or physicochemical property targets (e.g., logP tuning), these in‑class compounds are not interchangeable; selecting the incorrect analog can compromise synthetic efficiency, alter pharmacokinetic profiles if used in medicinal chemistry campaigns, or require re‑optimization of reaction conditions. The quantitative evidence below substantiates each differentiating dimension.

Product-Specific Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-2-methylcyclobutanone


Lipophilicity Differentiation: Higher XLogP3 than the Des‑Bromo Phenyl Analog

The target compound exhibits a computed XLogP3 of 2.8 [1], compared to a reported logP of 2.4 for the des‑bromo analog 2‑methyl‑2‑phenylcyclobutanone (CAS 75750‑06‑0) . The ΔXLogP3 of +0.4 indicates that bromine substitution on the para position of the phenyl ring measurably increases lipophilicity relative to the unsubstituted phenyl scaffold.

Lipophilicity LogP Physicochemical Properties Drug Likeness

Regioisomeric Advantage: Higher Lipophilicity than 3-(4-Bromophenyl)cyclobutanone

The target 2‑substituted regioisomer has an XLogP3 of 2.8 [1], whereas the 3‑substituted regioisomer 3‑(4‑bromophenyl)cyclobutanone (CAS 254892‑91‑6) has a computed XLogP of 2.1 . The ΔXLogP of 0.7 indicates that the 2,2‑disubstituted scaffold is significantly more lipophilic than the 3‑monosubstituted counterpart.

Regioisomerism Lipophilicity Physicochemical Properties Metabolic Stability

Synthetic Handle Differentiation: Exclusive Aryl Bromide for Cross‑Coupling Chemistry

The target compound contains a para‑bromophenyl substituent that serves as a competent electrophilic partner for palladium‑catalyzed cross‑coupling reactions, including Suzuki, Buchwald‑Hartwig, and Sonogashira couplings [1]. The des‑bromo analog 2‑methyl‑2‑phenylcyclobutanone lacks this reactive handle entirely, while the 3‑(4‑bromophenyl) regioisomer offers the bromide but at a different substitution position on the cyclobutanone ring, which may alter steric accessibility during coupling [2]. The 2,2‑disubstituted scaffold bearing both a methyl group and a bromophenyl group at the same carbon creates a sterically congested quaternary center that can influence coupling rates relative to the less hindered 3‑substituted isomer, although no direct kinetic comparison data are available.

Suzuki Coupling Cross-Coupling Aryl Bromide Synthetic Utility

Molecular Weight and Physical Form Differentiation vs. 3‑(4‑Bromophenyl)cyclobutanone

The target compound has a molecular weight of 239.11 g/mol [1], which is 14.03 Da higher than 3‑(4‑bromophenyl)cyclobutanone (MW = 225.08 g/mol, CAS 254892‑91‑6) . While both are aryl bromides, the additional methyl group in the target compound affects not only mass but also physical state and melting point. The 3‑substituted isomer is reported as a white crystalline solid with a defined crystal structure (dihedral angle 45.5° between rings) [2], whereas the target compound's physical form may differ due to the disruption of crystallinity by the quaternary methyl substitution, though no published crystal structure exists for confirmation.

Molecular Weight Physical Form Handling Procurement Specification

Topological Polar Surface Area Parity with Divergent Lipophilicity: Implications for Permeability Prediction

Both the target compound and 3‑(4‑bromophenyl)cyclobutanone share an identical computed TPSA of 17.1 Ų [1] . However, their XLogP3 values differ by 0.7 units (2.8 vs. 2.1). In medicinal chemistry, the TPSA/logP relationship is used to predict oral bioavailability and blood‑brain barrier penetration; compounds with TPSA < 60 Ų and moderate logP are generally considered permeable. The target compound, with equivalent TPSA but higher logP, sits further along the lipophilicity axis, which may enhance membrane partitioning without increasing polar surface area.

TPSA Permeability Lipophilicity Drug Design

Best-Fit Research and Industrial Application Scenarios for 2-(4-Bromophenyl)-2-methylcyclobutanone


Medicinal Chemistry Lead Optimization Requiring Elevated Lipophilicity with Retained Low TPSA

In lead optimization campaigns where the target product profile demands increased logP (e.g., for CNS penetration or intracellular target engagement) without expanding polar surface area, 2‑(4‑bromophenyl)‑2‑methylcyclobutanone provides a differentiated scaffold. Its XLogP3 of 2.8 with a TPSA of 17.1 Ų [1] offers a 0.7 log‑unit lipophilicity advantage over the 3‑(4‑bromophenyl) regioisomer (XLogP 2.1) at equivalent TPSA . This scaffold is appropriate when a cyclobutanone core with a quaternary center is needed to rigidify the structure while the bromophenyl group enables late‑stage diversification.

Cross‑Coupling‑Based Library Synthesis and Diversity‑Oriented Synthesis

The para‑bromophenyl substituent is a well‑established substrate for Suzuki, Buchwald‑Hartwig, and Sonogashira cross‑couplings [1]. This building block is suited for diversity‑oriented synthesis (DOS) or parallel library construction where the cyclobutanone core is elaborated through aryl functionalization. The des‑bromo analog lacks this handle entirely, making the target compound the required choice for any cross‑coupling‑driven synthetic route. The steric environment at the quaternary 2‑position may offer selectivity advantages in coupling reactions compared to less hindered 3‑substituted isomers, though empirical validation is recommended.

Physicochemical Property‑Driven Building Block Selection for Fragment‑Based Drug Discovery

Fragment‑based drug discovery (FBDD) relies on small, rigid building blocks with defined physicochemical properties. 2‑(4‑Bromophenyl)‑2‑methylcyclobutanone occupies a property space (MW 239 Da, XLogP3 2.8, TPSA 17.1 Ų, 1 HBA, 0 HBD, 1 rotatable bond) [1] that is distinct from both the des‑bromo analog (MW 160 Da, logP 2.4) and the 3‑substituted regioisomer (MW 225 Da, XLogP 2.1) . When fragment library curation requires precise property binning, the target compound fills a specific niche that cannot be substituted by its closest analogs.

Synthesis of Quaternary‑Center‑Containing Cyclobutane Derivatives for Conformational Restriction

The 2,2‑disubstituted cyclobutanone architecture provides a quaternary carbon center that enforces conformational rigidity, a valuable feature in bioactive molecule design where pre‑organization can enhance binding affinity. The combined presence of the methyl and 4‑bromophenyl groups at the same carbon distinguishes this scaffold from both monosubstituted cyclobutanones (which lack the quaternary center) and 3‑substituted isomers (which place the aryl group at a different position). Researchers seeking to introduce a quaternary center with a synthetic handle for further elaboration should prioritize this compound over 2‑(4‑bromophenyl)cyclobutanone (lacking the methyl group) or 3‑(4‑bromophenyl)cyclobutanone (lacking the quaternary center).

Quote Request

Request a Quote for 2-(4-Bromophenyl)-2-methylcyclobutanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.